AOI 987 is a near-infrared fluorescent probe developed for the detection and monitoring of amyloid-beta plaques, which are associated with Alzheimer's disease. This compound is classified as an oxazine derivative and is notable for its ability to penetrate the blood-brain barrier, making it a valuable tool in neuroimaging and Alzheimer's research. The compound's unique properties allow for specific binding to amyloid plaques, facilitating their visualization through fluorescence imaging techniques.
AOI 987 was developed by Novartis and is classified under fluorescent probes specifically designed for amyloid-beta detection. It has been extensively studied for its efficacy in both in vitro and in vivo applications related to Alzheimer's disease. The compound's molecular structure and functional capabilities position it within a broader category of diagnostic agents aimed at understanding and monitoring neurodegenerative diseases.
The synthesis of AOI 987 involves the preparation of an oxazine derivative through a series of chemical reactions that include the reaction of appropriate starting materials under controlled conditions. The detailed synthetic route typically employs solvents such as methanol and various catalysts to facilitate the formation of the oxazine ring structure.
AOI 987 features a complex molecular structure characterized by an oxazine ring, which contributes to its fluorescent properties. The specific arrangement of atoms within this structure allows for effective interaction with amyloid-beta aggregates.
AOI 987 undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on specific conditions. For example, oxidation may yield various oxazine derivatives while reduction can produce compounds with modified fluorescent characteristics. Reaction conditions are critical in determining the outcomes, requiring careful control of temperature and pH.
AOI 987 exerts its effects primarily through its ability to bind specifically to amyloid plaques. Upon administration, the compound penetrates the blood-brain barrier and interacts with amyloid-beta peptides that form these plaques.
The binding affinity of AOI 987 is characterized by a dissociation constant (Kd) of approximately 220 nM, indicating moderate binding strength compared to other probes like CRANAD-2 (Kd = 38 nM) .
AOI 987 has a wide range of scientific applications:
AOI 987 (CAS 846022-21-7) is a near-infrared fluorescent (NIRF) probe classified as an oxazine derivative with the molecular formula C₁₈H₁₈BF₄N₃O₃ and a molecular weight of 411.16 g/mol [4] [5]. It belongs to the category of optical imaging agents targeting amyloid-β (Aβ) aggregates, with excitation and emission maxima at 650 nm and 670 nm, respectively [1] [5]. This places its spectral profile within the NIR window (650–900 nm), where biological tissues exhibit minimal autofluorescence and light absorption, enabling deeper photon penetration for in vivo imaging [2] [8].
Mechanism of Action: AOI 987 binds selectively to Aβ plaques through hydrophobic interactions and π-stacking, displacing dyes like thioflavin T. It exhibits a dissociation constant (Kd) of 220 nM against aggregated Aβ peptides [1] [2]. Upon binding, its rigidification within the Aβ hydrophobic clefts enhances fluorescence quantum yield to 41% in serum, compared to its unbound state [1].
Key Molecular Properties:
Table 1: Photophysical and Binding Properties of AOI 987
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 411.16 g/mol | Solid state |
Absorption Maximum (λₐbₛ) | 650 nm | Methanol or serum |
Emission Maximum (λₑₘ) | 670 nm | Methanol or serum |
Molar Extinction Coefficient (ε) | 64,570 M⁻¹cm⁻¹ | In vitro |
Quantum Yield (Φ) | 41% | Mouse serum |
Dissociation Constant (Kd) | 220 nM | Aβ fibrils |
Oxazine dyes emerged as critical scaffolds for biomolecular imaging due to their tunable photophysics and synthetic versatility. Early oxazines (e.g., Oxazine 1, Nile Blue) operated in the 550–650 nm range, limiting in vivo applicability due to tissue scattering [6] [8]. The evolution toward NIR oxazines addressed this via structural modifications:
AOI 987, developed by Hintersteiner et al., represented a breakthrough by combining BBB permeability with NIR emissions (670 nm). Its synthesis involved a two-step azo-coupling reaction:
This yielded AOI 987 with >95% purity, outperforming earlier oxazines in in vivo Aβ plaque detection [1].
Table 2: Evolution of Oxazine Dyes for Aβ Imaging
Dye Generation | Representative Probes | Emission Range (nm) | Key Advances | Limitations |
---|---|---|---|---|
First-gen | Oxazine 1, Nile Blue | 550–640 | High quantum yield | Poor tissue penetration |
NIR-optimized | AOI 987 | 650–670 | BBB penetration, Aβ specificity | Moderate aqueous solubility |
Silicon-substituted | ASiFluor710, ASiFluor730 | 700–750 | Far-red emissions | Low quantum yield in water |
AOI 987 enables real-time, non-invasive detection of Aβ plaques, a pathological hallmark of Alzheimer’s disease (AD). Unlike positron emission tomography (PET) probes (e.g., [¹¹C]PIB), AOI 987 requires no radioactive isotopes, reducing cost and infrastructure barriers [2] [8].
In Vitro Validation:
In Vivo Performance:
(signal_transgenic − signal_wild-type)/signal_transgenic
, reached 0.4 at 120 min [1]. This differential clearance kinetics allows dynamic monitoring of amyloid load, providing advantages over endpoint PET imaging. AOI 987 also detects early-stage plaques in 9-month-old mice, supporting its role in preclinical AD diagnosis [1] [2].
Table 3: Key Research Findings for AOI 987 in Aβ Imaging
Study Type | Model System | Key Result | Implication |
---|---|---|---|
In vitro | APP23 mouse brain sections | Staining at 0.0001% (wt/vol); co-localizes with Aβ | High sensitivity and specificity |
In vivo | 17-month-old APP23 mice | 40% higher signal retention vs. wild-type at 120 min | Enables dynamic plaque monitoring |
Pharmacokinetic | C57BL/6 mice | Peak brain uptake at 15 min; slower clearance than plasma | Optimal imaging window: 60–240 min |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7